(S)-4-Methoxydalbergione

描述

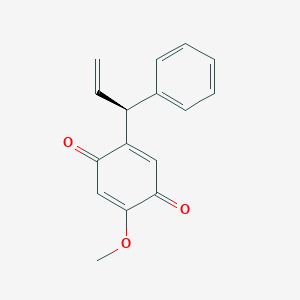

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSUZUQISVAJJF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=CC1=O)[C@@H](C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154141 | |

| Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-95-5 | |

| Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2543-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Methoxydalbergione: From Chemical Properties to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid primarily isolated from plants of the Dalbergia genus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its anti-cancer and anti-inflammatory mechanisms. Notably, this document elucidates the compound's inhibitory effects on the NF-κB signaling pathway, a critical regulator of cellular inflammatory responses and cancer progression. Detailed experimental protocols for key biological assays and quantitative data on its efficacy are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₁₆H₁₄O₃. A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| CAS Number | 2543-95-5 | [1] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 118-120 °C | [3] |

| Boiling Point (Predicted) | 395.7 ± 42.0 °C | [3] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |

| XLogP3 | 2.7 | [1] |

| SMILES | COC1=CC(=O)C(=CC1=O)--INVALID-LINK--C2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1 | [1] |

| InChIKey | RGSUZUQISVAJJF-LBPRGKRZSA-N | [1] |

Biological Activities and Mechanisms of Action

This compound has demonstrated promising anti-cancer and anti-inflammatory properties. The primary mechanism underlying these activities appears to be the inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and migration of esophageal carcinoma cells.[4] The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which is summarized in Table 2.

| Cell Line | Activity | IC50 Value | Reference |

| ECA-109 (Esophageal Carcinoma) | Anti-proliferation | 15.79 µmol/L | [4] |

The anti-cancer effects are mediated through the inactivation of the NF-κB signaling pathway.[4]

Anti-Inflammatory Activity

Signaling Pathway Modulation: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers. This compound exerts its biological effects by targeting key components of this pathway.

Upon stimulation by stimuli such as LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

This compound has been shown to inhibit the activation of IKK. This action prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

ECA-109 cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed ECA-109 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µmol/L) for 24, 36, and 48 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.[4][7]

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

Materials:

-

ECA-109 cells

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tip

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Seed ECA-109 cells in a 6-well plate and grow until they form a confluent monolayer.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove any detached cells.

-

Treat the cells with a specific concentration of this compound (e.g., 20 µmol/L) in a fresh culture medium.

-

Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure.[4][8]

Western Blotting for NF-κB Pathway Proteins

This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway.

Materials:

-

RAW 264.7 macrophages or ECA-109 cells

-

This compound

-

LPS (for macrophage stimulation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-IKKβ, anti-phospho-IKKβ, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Pre-treat cells with this compound for a specified time (e.g., 1 hour).

-

Stimulate cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes).

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[9]

IKK Kinase Assay

This assay measures the enzymatic activity of the IKK complex.

Materials:

-

Cell lysates treated with this compound and/or LPS

-

Anti-IKKβ antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant GST-IκBα (as a substrate)

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

Procedure:

-

Immunoprecipitate the IKK complex from cell lysates using an anti-IKKβ antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates extensively.

-

Resuspend the beads in kinase assay buffer containing recombinant GST-IκBα and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GST-IκBα by autoradiography or phosphorimaging.[1]

NF-κB Nuclear Translocation Assay

This assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips

-

This compound

-

LPS

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound and/or LPS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 1% BSA.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of p65.

Conclusion

This compound is a promising natural compound with significant anti-cancer and anti-inflammatory potential. Its primary mechanism of action involves the targeted inhibition of the NF-κB signaling pathway, a critical mediator of disease pathogenesis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing molecule. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and its potential for combination therapies. The detailed experimental methodologies provided herein will be instrumental in advancing our understanding and utilization of this compound in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H14O3 | CID 10400054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxydalbergione | C16H14O3 | CID 99926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (S)-4'-Hydroxy-4-methoxydalbergione | C16H14O4 | CID 44257558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(S)-4-Methoxydalbergione: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its interaction with key biological signaling pathways. Quantitative data from various studies are summarized to offer a comparative analysis of its abundance in different plant species. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the heartwood of various species belonging to the Dalbergia genus, a large group of trees, shrubs, and lianas in the legume family, Fabaceae. These woods are commonly referred to as rosewoods.

The primary plant sources identified in the literature include:

-

Dalbergia melanoxylon (African Blackwood): The heartwood of this species is a well-documented source of this compound.

-

Dalbergia sissoo (Indian Rosewood): This species is another significant natural reservoir of the compound.[1]

-

Dalbergia miscolobium

-

Dalbergia baronii

Metabolomic analyses of Dalbergia sissoo have revealed that the heartwood contains a significantly higher relative content of flavonoids and isoflavones compared to the sapwood, suggesting that the heartwood is the primary location for the accumulation of these secondary metabolites.[2] A study on Dalbergia sissoo heartwood reported a 35% w/w yield of the methanolic extract.[3]

Table 1: Natural Sources of this compound and Related Compounds

| Plant Species | Part of Plant | Isolated Compounds |

| Dalbergia melanoxylon | Heartwood | This compound, (S)-4'-hydroxy-4-methoxydalbergione, Melanoxin, 2,5-dimethoxyquinone |

| Dalbergia sissoo | Heartwood | 4-Methoxydalbergione, Dalbergin, Cearoin, Dalbergiphenol, Methyl dalbergin, Dalbergichromene, Latinone, Dalsissooal |

| Dalbergia latifolia | Heartwood | Dalbergiphenols, Dalbergiones, Dalbergins, Benzophenones |

| Dalbergia odorifera | Heartwood | 4-Methoxydalbergione and other neoflavonoids |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from Dalbergia species typically involve solvent extraction followed by chromatographic separation. The following protocols are based on methodologies described in the scientific literature.

General Extraction of Neoflavonoids from Dalbergia Heartwood

This protocol outlines a general procedure for the extraction of neoflavonoids, including this compound, from the heartwood of Dalbergia species.

Materials:

-

Dried heartwood of Dalbergia sp.

-

Methanol (MeOH)

-

Distilled water

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Grind the dried heartwood of the Dalbergia species into a fine powder.

-

Extract the powdered heartwood with methanol (e.g., 3 x 1.2 L for 600 g of material) at room temperature for 3 days.[4]

-

Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in distilled water (e.g., 600 mL).

-

Perform a liquid-liquid partition of the aqueous suspension successively with equal volumes of ethyl acetate and then n-butanol.

-

Separate and concentrate each fraction (EtOAc, n-BuOH, and remaining aqueous fraction) using a rotary evaporator. The this compound is typically found in the ethyl acetate soluble fraction.[4]

Chromatographic Isolation and Purification of this compound

This protocol describes the separation and purification of this compound from the ethyl acetate fraction obtained from the general extraction procedure.

Materials:

-

Ethyl acetate fraction from the general extraction

-

Silica gel (70-230 mesh and 230-400 mesh)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

Procedure:

-

Subject the ethyl acetate soluble fraction to silica gel column chromatography (70-230 mesh).

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is starting with 100% dichloromethane and gradually increasing the percentage of methanol (from 0% to 12%).[4]

-

Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Further purify the combined fractions using another silica gel column (230-400 mesh) with a more refined gradient elution, for example, a stepwise gradient of ethyl acetate in dichloromethane.[4]

-

For final purification, subject the enriched fraction to Sephadex LH-20 column chromatography, eluting with a suitable solvent mixture such as methanol.

-

If necessary, perform a final purification step using preparative HPLC with a C18 column and a methanol-water mobile phase to obtain highly pure this compound.[5]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound, as a quinone-containing compound, is believed to inhibit NF-κB activation through multiple potential mechanisms. Quinones can act as electrophiles and may covalently modify critical cysteine residues on proteins within the NF-κB signaling cascade.[6] Studies on similar quinone compounds have shown that they can inhibit IKKβ activity by targeting specific cysteine residues in its activation loop. Furthermore, some quinones have been shown to directly inhibit the DNA binding of the p65 subunit of NF-κB by modifying a critical cysteine residue.

The inhibition of the NF-κB pathway by this compound results in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Conclusion

This compound, a neoflavonoid isolated from the heartwood of Dalbergia species, presents a promising natural product for further investigation in drug development, particularly in the context of inflammatory diseases. This technical guide has provided a consolidated overview of its natural sources, detailed experimental procedures for its isolation, and its mechanism of action through the inhibition of the NF-κB signaling pathway. The provided information aims to facilitate future research into this and related bioactive compounds. Further studies are warranted to fully elucidate the quantitative yields from various natural sources and to optimize extraction and purification protocols for potential large-scale production.

References

- 1. researchgate.net [researchgate.net]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. researchgate.net [researchgate.net]

- 4. Prodrugs Bioactivated to Quinones Target NF-κB and Multiple Protein Networks: Identification of the Quinonome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (S)-4-Methoxydalbergione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a neoflavonoid found in various Dalbergia species, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. While a definitive experimentally validated pathway for this specific molecule remains to be fully elucidated, this guide synthesizes the current knowledge of isoflavonoid and neoflavonoid biosynthesis to present the most plausible route. The document includes a summary of relevant quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the proposed pathway and experimental workflows to aid researchers in this field.

Introduction

The genus Dalbergia, comprising trees and shrubs distributed throughout the tropics, is a rich source of secondary metabolites, particularly isoflavonoids and neoflavonoids.[1] These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities.[1] this compound is a prominent member of the dalbergione class of neoflavonoids. Its biosynthesis is believed to follow the general phenylpropanoid pathway, which serves as the entry point for the formation of a vast array of plant phenolics.[2] This guide will delineate the proposed enzymatic steps leading to the formation of this compound, drawing parallels with established isoflavonoid biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate pathway, leading to the formation of L-phenylalanine. This amino acid then enters the phenylpropanoid pathway, a series of enzymatic reactions that generate the core phenylpropanoid unit, p-Coumaroyl-CoA. From this central intermediate, the pathway branches into flavonoid and isoflavonoid biosynthesis. The key steps leading to this compound are outlined below.

Phenylpropanoid Pathway

The initial steps of the pathway are well-established and common to the biosynthesis of most flavonoids and isoflavonoids.[2]

-

L-Phenylalanine to Cinnamic acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic acid to p-Coumaric acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric acid to p-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester.

Isoflavonoid Branch

The formation of the isoflavonoid skeleton is a critical branching point from the general flavonoid pathway.

-

p-Coumaroyl-CoA to Naringenin Chalcone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Naringenin Chalcone to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to the flavanone, naringenin.

-

Naringenin to 2-Hydroxyisoflavanone: The key step in isoflavonoid biosynthesis is the 2,3-aryl migration catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, which converts the flavanone naringenin into 2,7,4'-trihydroxyisoflavanone.[3][4]

-

2-Hydroxyisoflavanone to Daidzein: 2-Hydroxyisoflavanone Dehydratase (HID) then catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the isoflavone daidzein.[3][4]

Formation of the Dalbergione Core and Final Steps

The specific steps leading from the isoflavone core to the dalbergione structure are less characterized. However, based on the structure of this compound, the following transformations are proposed:

-

Daidzein to an Intermediate: Further enzymatic modifications, likely involving reductases and hydroxylases, are necessary to form the core structure of dalbergiones. The exact sequence and enzymes are yet to be identified.

-

Methylation Step: A crucial step is the methylation of a hydroxyl group to form the characteristic methoxy group at the C-4 position. This reaction is catalyzed by an Isoflavone O-Methyltransferase (IOMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. Studies on Dalbergia odorifera have identified several IOMTs, suggesting their role in the biosynthesis of methylated isoflavonoids.[5]

-

Chiral Center Formation: The final steps would involve the formation of the chiral center at the C-4 position, leading to the specific (S)-enantiomer. The enzyme responsible for this stereospecific step has not yet been identified.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis in Dalbergia species are scarce. However, data from related isoflavonoid biosynthetic enzymes in other legumes can provide valuable insights into their potential kinetic properties.

| Enzyme Family | Enzyme Source | Substrate | Km (µM) | Vmax or Specific Activity | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 270 | 1.67 nkat/mg | [6] |

| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.7 | 4.8 pkat/µg | [6] |

| Chalcone Isomerase (CHI) | Medicago sativa | Naringenin chalcone | 5.0 | 2.6 µkat/µg | [6] |

| Isoflavone Synthase (IFS) | Glycine max | Liquiritigenin | 10 | 1.2 pkat/pmol P450 | [3] |

| Isoflavone O-Methyltransferase (IOMT) | Pisum sativum | (+)6a-Hydroxymaackiain | 2.3 | 8.2 µkat/g protein | [5] |

| Isoflavone O-Methyltransferase (IOMT) | Pisum sativum | S-Adenosyl-L-methionine | 35 | 8.2 µkat/g protein | [5] |

Experimental Protocols

Detailed experimental protocols for the characterization of enzymes involved in isoflavonoid biosynthesis are essential for elucidating the specific pathway to this compound. The following are representative protocols for key enzyme assays.

Isoflavone Synthase (IFS) Activity Assay

Objective: To determine the activity of Isoflavone Synthase by measuring the conversion of a flavanone substrate (e.g., naringenin or liquiritigenin) to the corresponding 2-hydroxyisoflavanone.

Materials:

-

Microsomal protein preparation containing IFS (from heterologous expression or plant tissue).

-

NADPH

-

Substrate: Naringenin or Liquiritigenin (dissolved in DMSO).

-

Potassium phosphate buffer (pH 7.5).

-

Ethyl acetate.

-

HPLC system with a C18 column.

Procedure:

-

Prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the microsomal protein preparation.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the flavanone substrate.

-

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

Resuspend the residue in a known volume of methanol.

-

Analyze the products by HPLC, monitoring at a suitable wavelength (e.g., 280 nm).

-

Quantify the product formation by comparing the peak area to a standard curve of the authentic 2-hydroxyisoflavanone or the dehydrated isoflavone product.

Isoflavone O-Methyltransferase (IOMT) Activity Assay

Objective: To measure the activity of IOMT by quantifying the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of an isoflavonoid substrate.

Materials:

-

Purified or partially purified IOMT enzyme preparation.

-

Isoflavonoid substrate (e.g., daidzein or genistein) dissolved in DMSO.

-

S-adenosyl-L-[14C-methyl]methionine ([14C]SAM).

-

Tris-HCl buffer (pH 7.5).

-

Dithiothreitol (DTT).

-

Ethyl acetate.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, DTT, the isoflavonoid substrate, and the enzyme preparation.

-

Pre-warm the mixture to 30°C for 5 minutes.

-

Start the reaction by adding [14C]SAM.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding a small volume of a stop solution (e.g., 1 M HCl) followed by ethyl acetate.

-

Vortex thoroughly to extract the methylated product into the ethyl acetate phase.

-

Centrifuge and transfer a known aliquot of the ethyl acetate layer to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [14C]SAM.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isoflavone Synthase (IFS) Assay```dot

// Nodes node [fillcolor="#F1F3F4"]; Start [label="Start: Prepare Reaction Mixture\n(Buffer, NADPH, Microsomes)"]; Pre_incubation [label="Pre-incubate at 30°C"]; Add_Substrate [label="Add Flavanone Substrate\n(Naringenin/Liquiritigenin)"]; Incubation [label="Incubate at 30°C"]; Stop_Reaction [label="Stop Reaction with Ethyl Acetate"]; Extraction [label="Vortex and Centrifuge"]; Collect_Supernatant [label="Collect Ethyl Acetate Layer"]; Evaporation [label="Evaporate to Dryness"]; Resuspend [label="Resuspend in Methanol"]; HPLC [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantify Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Incubation; Incubation -> Stop_Reaction; Stop_Reaction -> Extraction; Extraction -> Collect_Supernatant; Collect_Supernatant -> Evaporation; Evaporation -> Resuspend; Resuspend -> HPLC; HPLC -> Quantification; }

Caption: Experimental workflow for the Isoflavone O-Methyltransferase (IOMT) activity assay.

Conclusion and Future Perspectives

This technical guide has outlined the proposed biosynthetic pathway of this compound, based on the current understanding of isoflavonoid and neoflavonoid biosynthesis. While the initial steps via the phenylpropanoid and general isoflavonoid pathways are well-established, the specific enzymes and intermediates in the later stages leading to the dalbergione core structure and the final stereospecific configuration remain to be elucidated. The provided quantitative data, though not specific to the target pathway, offer a valuable reference for future enzymatic studies. The detailed experimental protocols for key enzyme assays serve as a methodological foundation for researchers aiming to characterize the enzymes from Dalbergia species.

Future research should focus on the isolation and characterization of the specific Isoflavone O-Methyltransferases, reductases, and other enzymes from Dalbergia species that are responsible for the unique structural features of dalbergiones. The use of modern techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in identifying candidate genes and elucidating the complete biosynthetic pathway. [2][7][8]A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this compound and other valuable dalbergiones through metabolic engineering and synthetic biology approaches.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabonomics Analysis of Stem Extracts from Dalbergia sissoo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-4-Methoxydalbergione

CAS Number: 2543-95-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione is a naturally occurring neoflavonoid, a type of quinone, found in various plant species, notably from the Dalbergia genus, such as Dalbergia melanoxylon and Dalbergia sissoo.[1] This chiral molecule has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] As a member of the dalbergione family, it represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, biological activities, and known mechanisms of action, presented in a format tailored for research and development professionals.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[4][5] Its core structure consists of a methoxy-substituted quinone ring attached to a chiral phenylallyl group. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2543-95-5 | [2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2][4] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| IUPAC Name | 2-methoxy-5-[(1S)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione | [1] |

| Synonyms | (-)-4-Methoxydalbergione, Dalbergenone | [4][5] |

| Appearance | Yellow crystalline powder | [4][5] |

| Melting Point | 118-120 °C | [2] |

| Boiling Point (Predicted) | 395.7 ± 42.0 °C | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| XLogP3 (Predicted) | 2.7 | [1] |

Stereoselective Synthesis

An enantioselective synthesis of this compound has been reported with an enantiomeric excess of up to 95%.[6][7] The synthesis involves a seven-step process starting from 2-hydroxy-4-methoxybenzophenone. A key step is the asymmetric catalytic hydrogenation of an allylic alcohol intermediate using a chiral rhodium catalyst.

Experimental Protocol: Stereoselective Synthesis

The following protocol is a summary of the reported stereoselective synthesis.[6][7]

-

Synthesis of 7-Methoxy-4-phenylcoumarin (5): A Wittig-type reaction between 2-hydroxy-4-methoxybenzophenone (4) and ((ethoxycarbonyl)methylene)triphenylphosphorane in refluxing toluene yields the coumarin derivative.

-

Reduction to Allylic Alcohol (6): The coumarin (5) is reduced using LiAlH₄ in a 1:1 mixture of ether and THF at 0 °C to produce the corresponding allylic alcohol.

-

Methylation of Allylic Alcohol (2): The allylic alcohol (6) is treated with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in refluxing acetone to yield the key intermediate (2).

-

Asymmetric Hydrogenation: The allylic alcohol intermediate undergoes asymmetric catalytic hydrogenation using [Rh((R,R)-bdpp)(NBD)]ClO₄ as the catalyst under a hydrogen pressure of 80 bar to introduce the (S)-chirality.

-

Deprotection: Selective deprotection of a methoxy group is achieved using one equivalent of boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) at 0 °C.

-

Oxidation: The resulting crude phenol is oxidized using salcomine in dimethylformamide (DMF) under an oxygen atmosphere to yield this compound.

-

Purification: The final product is purified by column chromatography.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Quantitative data for its anticancer activity is summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| ECA-109 | Esophageal Carcinoma | 15.79 | [7] |

| J82 | Bladder Cancer | 8.17 | |

| UMUC3 | Bladder Cancer | 14.50 |

The anticancer mechanism of this compound involves the inhibition of cell proliferation and migration.[7] Studies have shown that it can inactivate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[7] In bladder cancer cells, it has been shown to induce autophagy and inhibit the Akt/ERK signaling pathway.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators. The mechanism underlying its anti-inflammatory action is linked to the modulation of key inflammatory signaling pathways, including the inhibition of NF-κB activation. It also induces the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2, which is a cytoprotective and anti-inflammatory pathway.

Signaling Pathway

The primary signaling pathway modulated by this compound is the NF-κB pathway. In inflammatory conditions or in cancer cells, various stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation. This compound has been shown to inhibit the activation of this pathway.[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., ECA-109) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC₅₀ value.

Inhibition of Nitric Oxide (NO) Production Assay

This protocol is a common in vitro assay to evaluate the anti-inflammatory activity of this compound.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.

Spectroscopic Data

| Spectroscopy | Data |

| ¹H-NMR | Predicted chemical shifts can be obtained from chemical structure databases. Experimental spectra are not publicly available. |

| ¹³C-NMR | PubChem indicates the availability of ¹³C-NMR data, but the spectrum is not provided. |

| Mass Spectrometry | The exact mass is 254.0943 g/mol .[1] Fragmentation patterns are not detailed in available literature. |

| Infrared (IR) | As a quinone, characteristic C=O stretching bands are expected around 1650-1680 cm⁻¹. Aromatic C=C stretching bands would appear around 1600 and 1475 cm⁻¹. |

Toxicology

Specific toxicological studies on pure this compound are limited. However, studies on extracts from Dalbergia species provide some insights. An acute toxicity study of the stem bark extract of Dalbergia saxatilis showed an LD₅₀ greater than 5000 mg/kg in rats, suggesting low acute toxicity of the crude extract. It is important to note that the toxicity of the pure compound may differ significantly from that of the crude extract. Further toxicological evaluation of this compound is required to establish a comprehensive safety profile.

Conclusion

This compound is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in drug discovery programs. The availability of a stereoselective synthesis route facilitates access to enantiomerically pure material for detailed preclinical studies. Future research should focus on obtaining comprehensive spectroscopic data for unambiguous characterization, conducting in-depth toxicological studies, and exploring its pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. itto.int [itto.int]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Dalbergione, 4-Methoxy-4'-Hydroxy- | C16H14O4 | CID 3950721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. (S)-4'-Hydroxy-4-methoxydalbergione | C16H14O4 | CID 44257558 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-4-Methoxydalbergione: A Technical Guide for Scientific Professionals

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Neoflavonoid

(S)-4-Methoxydalbergione is a naturally occurring neoflavonoid, a class of phenolic compounds, found predominantly in various species of the Dalbergia genus, such as Dalbergia melanoxylon, Dalbergia miscolobium, and Dalbergia sissoo[1][2]. This chiral quinone has garnered interest within the scientific community for its potential biological activities, including antioxidant and anticancer properties[3]. This technical guide provides a comprehensive summary of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and isolation, and an exploration of its potential mechanism of action.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| IUPAC Name | 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | [1][2] |

| CAS Number | 2543-95-5 | [1][2] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 116-117 °C | [3] |

| Boiling Point | 395.7 ± 42.0 °C (Predicted) | [3] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [3] |

| Optical Rotation [α]D | -12° (c = 1.3, CHCl₃) | [3] |

| XLogP3 (Lipophilicity) | 2.7 | [1][2] |

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. The following table details the key nuclear magnetic resonance (NMR) data.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz | Assignment | Source |

| ¹H NMR | 3.81 | s | -OCH₃ | [1] |

| 4.93 | ddd, dt like, J = 1.7, 1.7, 6.8 | H-1' | [1] | |

| 5.00 | ddd, dt like, J = 1.7, 1.7, 17.0 | H-3' (trans) | [1] | |

| 5.27 | ddd, dt like, J = 1.7, 1.7, 10.0 | H-3' (cis) | [1] | |

| 5.91 | s | H-3 | [1] | |

| 6.10 | ddd, J = 6.8, 10.0, 17.0 | H-2' | [1] | |

| 6.48 | s | H-6 | [1] | |

| 7.18-7.34 | m | Phenyl H | [1] | |

| ¹³C NMR | 47.1 | C-1' | [3] | |

| 55.3 | -OCH₃ | [3] | ||

| 107.0 | C-3 | [3] | ||

| 118.2 | C-3' | [3] | ||

| 127.2 | Phenyl C | [3] | ||

| 128.6 | Phenyl C | [3] | ||

| 128.8 | Phenyl C | [3] | ||

| 131.6 | C-6 | [3] | ||

| 137.3 | Phenyl C (ipso) | [3] | ||

| 139.4 | C-2' | [3] | ||

| 151.1 | C-5 | [3] | ||

| 158.6 | C-2 | [3] | ||

| 182.4 | C-4 (C=O) | [3] | ||

| 186.3 | C-1 (C=O) | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the chemical synthesis, natural product isolation, and a representative biological assay for this compound.

Stereoselective Chemical Synthesis

A seven-step synthesis for this compound has been reported, achieving an enantiomeric excess of up to 95%[1][3]. The key step involves an asymmetric catalytic hydrogenation.

Methodology:

-

Wittig Reaction: 2-Hydroxy-4-methoxybenzophenone undergoes a Wittig-type reaction with ((ethoxycarbonyl)methylene)triphenylphosphorane in refluxing toluene to yield 7-methoxy-4-phenylcoumarin[1].

-

Reduction: The resulting coumarin is reduced at 0 °C using lithium aluminum hydride (LiAlH₄) in a 1:1 mixture of diethyl ether and tetrahydrofuran (THF) to produce the corresponding allylic alcohol[1].

-

Asymmetric Hydrogenation: The allylic alcohol is subjected to asymmetric catalytic hydrogenation using the chiral catalyst [Rh((R,R)-bdpp)(NBD)]ClO₄ under a hydrogen pressure of 80 bar to stereoselectively form the (S)-chiral alcohol intermediate[1].

-

Methylation: The hydroxyl groups are methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone[3].

-

Selective Demethylation: A methoxy group is selectively deprotected using one equivalent of boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) at 0 °C to yield a phenol intermediate[3].

-

Oxidation: The crude phenol is oxidized using salcomine in dimethylformamide (DMF) under an oxygen atmosphere to yield the final product, this compound[3].

-

Purification: The final compound is purified by column chromatography on silica gel, followed by crystallization[1].

Isolation from Natural Sources

This compound can be isolated from the heartwood or stem of various Dalbergia species. The general workflow involves extraction followed by chromatographic separation.

Methodology:

-

Preparation of Plant Material: The stem or heartwood of the selected Dalbergia species is collected, shadow-dried for several days, and ground into a coarse powder[4].

-

Extraction: The powdered material is extracted exhaustively with methanol, typically using a Soxhlet apparatus or by refluxing for several hours. This process is often repeated multiple times to ensure complete extraction[4].

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract[4].

-

Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography[5].

-

Elution and Fractionation: The column is eluted with a solvent system of increasing polarity, commonly a gradient of hexane and ethyl acetate. Fractions are collected systematically[6].

-

Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis) are pooled.

-

Final Purification: The pooled fractions are further purified, if necessary, by repeated chromatography or crystallization to yield pure this compound.

Biological Assay: Anti-inflammatory Activity in Macrophages

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (dissolved in DMSO and diluted in media) for a specified period (e.g., 1-2 hours)[6].

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response. A vehicle control (DMSO) and an LPS-only control are included[6].

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[6].

-

-

Western Blot Analysis: To investigate the mechanism, cell lysates are collected, and protein expression levels of key signaling molecules (e.g., phosphorylated and total forms of p65 (NF-κB), JNK, p38) are analyzed by Western blotting[6].

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally related flavonoids and extracts from Dalbergia species suggests a likely mechanism involving the inhibition of the Toll-Like Receptor 4 (TLR4) signaling cascade[6][7]. LPS, a component of Gram-negative bacteria, activates TLR4, leading to the downstream activation of the NF-κB and MAPK signaling pathways, which culminates in the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by interfering with this pathway.

Conclusion

This compound presents as a molecule of significant interest for further investigation, particularly in the fields of medicinal chemistry and pharmacology. This guide provides foundational data and methodologies to support researchers in their exploration of this natural compound. The detailed synthetic and isolation protocols offer clear pathways to obtaining the molecule for study, while the outlined biological assays and hypothetical signaling pathways provide a framework for investigating its therapeutic potential. Future research should focus on confirming its precise molecular targets and further evaluating its efficacy and safety in more complex biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C16H14O3 | CID 10400054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Heartwood of Dalbergia cochinchinensis: 4,7,2′-Trihydroxy-4′-methoxyisoflavanol and 6,4′-Dihydroxy-7-methoxyflavane Reduce Cytokine and Chemokine Expression In Vitro [mdpi.com]

- 7. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-Methoxydalbergione literature review

An In-depth Technical Guide to (S)-4-Methoxydalbergione

Disclaimer: This review of the scientific literature reveals a notable scarcity of detailed, publicly available quantitative data and specific experimental protocols for pure this compound. Much of the existing research focuses on extracts from Dalbergia species or on related dalbergione compounds. The following guide synthesizes the available information and, where necessary, describes general methodologies and data for closely related compounds to provide a comprehensive overview.

Introduction

This compound is a naturally occurring neoflavonoid, a type of quinone found predominantly in the heartwood of various tropical wood species of the Dalbergia genus, such as Dalbergia melanoxylon[1]. Along with its (R)-enantiomer, it belongs to the dalbergione family of compounds. These compounds have garnered interest in the scientific community for their potential biological activities, including anti-inflammatory and anticancer properties. This guide provides a technical overview of the synthesis, chemical properties, and known biological activities of this compound.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available through public databases.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[2] |

| Molecular Weight | 254.28 g/mol | PubChem[2] |

| IUPAC Name | 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | PubChem[2] |

| CAS Number | 2543-95-5 | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Synthesis

A stereoselective synthesis for both (R)- and this compound has been reported, achieving an enantiomeric excess of up to 95%. The synthesis is a seven-step process starting from 2-hydroxy-4-methoxybenzophenone.

Synthetic Workflow Diagram

References

(S)-4-Methoxydalbergione: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It details the initial isolation and characterization, spectroscopic properties, and methodologies for its synthesis and extraction. Furthermore, this guide elucidates the compound's mechanism of action, with a particular focus on its modulation of the NF-κB and MAPK signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

The journey of this compound's discovery is rooted in the phytochemical exploration of the Dalbergia genus, a group of trees and shrubs known for producing a rich array of secondary metabolites. The seminal work in this area was published in 1965 by B.J. Donnelly, D.M.X. Donnelly, and C.B. Sharkey in the journal Phytochemistry. In their paper, "Dalbergia species-II. Isolation of (S)-dalbergione from Dalbergia baroni Baker," they reported the first isolation and characterization of a levorotatory dalbergione, which was later identified as this compound.[1][2][3] This discovery laid the foundation for future research into the stereochemistry and biological activities of this class of compounds.

This compound is a member of the dalbergione family of quinones and has been isolated from various Dalbergia species, including Dalbergia melanoxylon, Dalbergia miscolobium, and Dalbergia sissoo.[4][5] Its enantiomer, (R)-4-Methoxydalbergione, has also been found in nature, and the stereochemistry of these compounds has been a subject of interest in the study of natural products.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | [5] |

| Molecular Weight | 254.28 g/mol | [5] |

| Appearance | Yellow crystals | |

| Melting Point | 116-117 °C | |

| Optical Rotation | [α]D = -12° (c=1.3, CHCl₃) |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.34-7.18 (m, 5H, Ar-H), 6.48 (s, 1H), 6.10 (ddd, 1H, J = 17.0, 10.0, 6.8 Hz), 5.91 (s, 1H), 5.27 (dt, 1H, J = 10.0, 1.7 Hz), 5.00 (dt, 1H, J = 17.0, 1.7 Hz), 4.93 (dt, 1H, J = 6.8, 1.7 Hz), 3.81 (s, 3H, OCH₃) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 187.5, 182.1, 159.2, 147.9, 140.5, 137.9, 131.2, 128.7 (2C), 128.0 (2C), 127.2, 115.8, 108.9, 56.3, 47.9 | |

| Infrared (IR) (KBr, cm⁻¹) | 3070, 2940, 1660 (C=O), 1640, 1600, 1450, 1260, 1180, 820 | |

| Mass Spectrometry (MS) | m/z (%): 254 (M⁺, 100), 239, 225, 211, 197, 181, 152, 128, 115, 105, 91, 77, 65, 51 |

Experimental Protocols

Isolation from Natural Sources

The following is a general protocol for the isolation of neoflavonoids, including this compound, from the heartwood of Dalbergia species.

-

Extraction: The dried and powdered heartwood of the Dalbergia species is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains the neoflavonoids, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a reference standard of this compound are pooled.

-

Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol or ethanol, to obtain yellow crystals.

Stereoselective Synthesis

A stereoselective synthesis of this compound has been reported, providing a route to obtain this compound with high enantiomeric excess. The key steps are outlined below.

A detailed multi-step synthesis has been developed, with a key step involving the asymmetric hydrogenation of an allylic alcohol intermediate using a chiral rhodium catalyst to establish the desired stereocenter. Subsequent deprotection and oxidation steps yield the final product, this compound.

Western Blot Analysis for NF-κB and MAPK Signaling

The following protocol is a generalized method for analyzing the effects of this compound on the NF-κB and MAPK signaling pathways in cancer cells using Western blotting.

-

Cell Culture and Treatment: Cancer cells (e.g., esophageal or lung cancer cell lines) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for a specified time. A vehicle control (e.g., DMSO) is also included.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the proteins of interest. For the NF-κB pathway, antibodies against p-p65, p65, p-IκBα, and IκBα are used. For the MAPK pathway, antibodies against p-ERK, ERK, p-p38, p38, p-JNK, and JNK are used. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software. The relative expression of phosphorylated proteins is normalized to the total protein expression.

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. 4-Methoxydalbergione has been demonstrated to inhibit the NF-κB pathway.[6]

As depicted in the diagram, inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell survival. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory and pro-survival gene expression.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is a hallmark of many cancers. 4-Methoxydalbergione has been found to modulate the activity of the MAPK pathways.[6]

This compound has been observed to have differential effects on the MAPK pathways. In some cancer cell lines, it has been shown to inhibit the phosphorylation of ERK, a key promoter of cell proliferation. Concurrently, it can activate the stress-activated JNK and p38 pathways, which are often associated with the induction of apoptosis. This dual action of inhibiting pro-proliferative signals while activating pro-apoptotic signals contributes to its anti-cancer activity.

Conclusion

This compound, first isolated over half a century ago, continues to be a molecule of significant scientific interest. Its well-defined stereochemistry, coupled with its potent biological activities, makes it a promising lead compound for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-cancer drug discovery. This technical guide has provided a comprehensive overview of its discovery, chemical properties, and mechanism of action, with the aim of facilitating further research and development in this exciting field. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing natural product.

References

- 1. Chemistry and biological activities of the genus Dalbergia - A review - ProQuest [proquest.com]

- 2. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Urease Inhibitor from Viola betonicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H14O3 | CID 10400054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (S)-4-Methoxydalbergione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical nomenclature of (S)-4-Methoxydalbergione, a naturally occurring neoflavonoid. The information is presented to support research and development activities in medicinal chemistry, pharmacology, and related disciplines.

Chemical Identity

This compound is a recognized bioactive compound that has been isolated from various plant species, including Dalbergia miscolobium and Dalbergia sissoo[1]. Its chemical structure and properties are of significant interest to the scientific community.

Nomenclature

The precise identification of chemical compounds is critical for scientific communication and reproducibility of research. This section outlines the standardized IUPAC name and known synonyms for this compound.

IUPAC Name:

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is:

2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione [1]

This name precisely describes the molecular structure of the compound, including the stereochemistry at the chiral center.

Synonyms:

A variety of synonyms for this compound are used in scientific literature and chemical databases. The following table provides a comprehensive list of these alternative names and identifiers.

| Synonym | Reference |

| (S)-2-Methoxy-5-(1-phenylallyl)cyclohexa-2,5-diene-1,4-dione | [1] |

| 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]- | [1] |

| 2-methoxy-5-[(1S)-1-phenylallyl]-1,4-benzoquinone | [1] |

| S-4-methoxydalbergione | [1] |

Chemical Identifiers:

For unambiguous identification in databases and regulatory documents, the following identifiers are assigned to this compound.

| Identifier Type | Identifier | Reference |

| CAS Number | 2543-95-5 | [1] |

| PubChem CID | 10400054 | [1] |

| ChEMBL ID | CHEMBL255297 | [1] |

| DTXSID | DTXSID001154141 | [1] |

Experimental Protocols and Data Presentation

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are beyond the scope of this initial guide. Such information would be compiled from specific research articles and presented in a structured format upon further investigation. Quantitative data, such as physicochemical properties and biological activity metrics, would also be summarized in tabular form for clarity and ease of comparison.

Logical Relationships and Workflows

To illustrate experimental workflows or signaling pathways involving this compound, a visual representation is often beneficial. The following is a conceptual example of how such a relationship could be depicted using the DOT language.

Caption: A generalized workflow for the isolation and characterization of this compound.

References

The Biological Genesis of Neoflavonoids: A Deep Dive into Plant Biosynthesis

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Neoflavonoids, a class of polyphenolic compounds distinguished by a 4-phenylchromen backbone, represent a significant area of interest in phytochemistry and drug discovery due to their diverse pharmacological activities.[1][2] Unlike their isomeric cousins, the flavonoids, which possess a 2-phenylchromen-4-one structure, neoflavonoids are believed to arise from a distinct biosynthetic pathway branching off the central phenylpropanoid metabolism.[1] This technical guide provides an in-depth exploration of the biological origin of neoflavonoids in plants, detailing the precursor pathways, key enzymatic transformations, and proposed biosynthetic routes.

The Phenylpropanoid Pathway: The Foundational Precursor Factory

The journey to neoflavonoids begins with the ubiquitous phenylpropanoid pathway, a metabolic route that supplies the fundamental building blocks for a vast array of plant secondary metabolites, including flavonoids, stilbenes, and lignins.[3][4][5][6][7] This pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions to produce 4-coumaroyl-CoA, a critical intermediate.[3][8][9][10]

The core reactions of the general phenylpropanoid pathway are catalyzed by three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.[3][6][11]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.[6][7]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to produce 4-coumaroyl-CoA.[4][6][12] This activated thioester stands at a crucial metabolic branch point, ready to be channeled into various downstream pathways.[4][6]

The Neoflavonoid Branch: A Tale of Molecular Rearrangement

While the biosynthesis of flavonoids proceeds through the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA catalyzed by chalcone synthase (CHS), the formation of the neoflavonoid skeleton necessitates a different route involving a key molecular rearrangement. The precise enzymatic machinery governing this rearrangement is an area of active research, but it is this critical step that differentiates the C6-C3-C6 framework of flavonoids from the rearranged C6-C3-C6 backbone of neoflavonoids.

The leading hypothesis for neoflavonoid biosynthesis suggests a pathway that diverges from the canonical flavonoid pathway. Instead of the typical cyclization of a chalcone intermediate, it is proposed that a key intermediate undergoes a rearrangement to form the characteristic 4-phenylcoumarin structure of neoflavones, a major class of neoflavonoids.

Key Neoflavonoid Classes and Their Proposed Biosynthesis:

-

Neoflavones (4-Arylcoumarins): These compounds, such as dalbergin, are believed to be central to the biosynthesis of other neoflavonoid classes.[1] Their formation likely involves a Claisen-type rearrangement of an intermediate derived from the phenylpropanoid pathway.

-

Dalbergiones: These quinone derivatives are characteristic of the Dalbergia genus.[13][14][15][16] Their biosynthesis is thought to proceed from neoflavone precursors through a series of oxidative and rearrangement reactions.

-

Dalbergiquinols: These are the reduced forms of dalbergiones and are also prominent in Dalbergia species.[15]

Key Enzymes and Their Roles

While the complete enzymatic cascade for neoflavonoid biosynthesis is yet to be fully elucidated, several enzyme families are implicated in the process, drawing parallels from related pathways.

| Enzyme Class | Proposed Role in Neoflavonoid Biosynthesis |

| Polyketide Synthases (PKSs) | Homologous to Chalcone Synthase (CHS) and Stilbene Synthase (STS), these enzymes are likely responsible for the initial condensation of 4-coumaroyl-CoA with malonyl-CoA units to form a polyketide intermediate that can undergo rearrangement.[17] |

| Cytochrome P450 Monooxygenases | These enzymes are known for their role in hydroxylation and other oxidative modifications, which are crucial for the structural diversification of the neoflavonoid backbone. |

| Reductases/Dehydrogenases | Enzymes such as dihydroflavonol 4-reductase (DFR) in the flavonoid pathway catalyze reduction steps. Similar enzymes are likely involved in the biosynthesis of dalbergiquinols from dalbergiones. |

| Methyltransferases | The addition of methyl groups to the neoflavonoid core is a common modification, and O-methyltransferases are responsible for these reactions. |

Experimental Methodologies for Studying Neoflavonoid Biosynthesis

Elucidating the intricate pathways of neoflavonoid biosynthesis requires a combination of advanced experimental techniques.

Isotope Labeling Studies

Feeding experiments using isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine or cinnamic acid) are fundamental to tracing the metabolic fate of these molecules into the neoflavonoid skeleton. Analysis of the resulting labeled neoflavonoids by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can reveal the incorporation patterns and provide strong evidence for proposed biosynthetic pathways.

A typical experimental workflow for isotope labeling is as follows:

-

Precursor Synthesis: Synthesize the isotopically labeled precursor.

-

Plant Material/Cell Culture Feeding: Introduce the labeled precursor to the plant material or cell suspension cultures.

-

Incubation: Allow sufficient time for the plant's metabolic machinery to incorporate the precursor.

-

Extraction: Extract the secondary metabolites from the plant material.

-

Purification: Isolate the neoflavonoid of interest using chromatographic techniques (e.g., HPLC).

-

Structural Analysis: Analyze the purified neoflavonoid using MS and NMR to determine the position and extent of isotope incorporation.

Enzyme Assays

Identifying and characterizing the specific enzymes involved in neoflavonoid biosynthesis is crucial. This is typically achieved through in vitro enzyme assays using protein extracts from neoflavonoid-producing plants or heterologously expressed enzymes.

A generalized protocol for an enzyme assay:

-

Protein Extraction: Extract total protein from the plant tissue of interest.

-

Enzyme Purification (Optional): Purify the target enzyme using chromatography techniques.

-

Assay Reaction: Incubate the protein extract or purified enzyme with the putative substrate(s) (e.g., 4-coumaroyl-CoA and malonyl-CoA) and any necessary co-factors (e.g., NADPH, S-adenosylmethionine) in a suitable buffer.

-

Product Detection and Quantification: Stop the reaction and analyze the products using methods such as HPLC, LC-MS, or radiometric detection (if a radiolabeled substrate is used).

-